molecular formula C7H8N4O B1349246 2,5-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one CAS No. 51596-06-6

2,5-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one

Cat. No. B1349246
CAS RN: 51596-06-6
M. Wt: 164.16 g/mol
InChI Key: XHALDIFKSJQPGL-UHFFFAOYSA-N
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Description

“2,5-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one” is a derivative of [1,2,4]Triazolo[1,5-a]pyrimidine . It has a molecular formula of C5H4N4 . The compound is part of a class of compounds known as triazolopyrimidines, which have been shown to have various biological activities .


Synthesis Analysis

The synthesis of triazolopyrimidines involves various chemical reactions . For instance, one study designed and synthesized a series of new 1,2,4-triazolo[1,5-a]pyrimidine derivatives bearing 1,3,4-oxadiazole moieties . Another study reported the preparation and spectroscopic characterization of a series of dmtp complexes of Zn, Cd, and Hg, where dmtp is 5,7-dimethyl[1,2,4]triazolo[1,5-a]-pyrimidine .


Molecular Structure Analysis

The molecular structure of “2,5-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one” can be analyzed using various techniques. For instance, the compound’s 2D and 3D structures can be obtained from databases like PubChem . The compound’s structure can also be analyzed using techniques like 1H-NMR .


Chemical Reactions Analysis

The chemical reactions involving “2,5-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one” can vary depending on the substitution pattern . For instance, microtubule-targeting 1,2,4-triazolo[1,5-a]pyrimidines can produce different cellular responses in mammalian cells .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2,5-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one” include a molecular weight of 120.11 g/mol, a hydrogen bond donor count of 0, a hydrogen bond acceptor count of 3, and a rotatable bond count of 0 . The compound also has a topological polar surface area of 43.1 Ų .

Scientific Research Applications

Anti-Epileptic Activities

In 2019, a study synthesized novel 2,5-disubstituted [1,2,4]-triazolo[1,5-a]pyrimidin-7(4H)-one derivatives based on the marine natural product Essramycin. These compounds demonstrated significant anti-epileptic activities, highlighting the pyrimidine-7(4H)-one motif as the “active core” of this activity. Docking studies with GABAA as scaffolds supported these findings (Ding et al., 2019).

Antiproliferative Activity in Cancer Research

A 2008 study on platinum(IV) complexes with triazolopyrimidine analogs, including 2,5-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one, revealed notable antiproliferative effects against various human cancer cell lines. This study provides a foundation for further exploration of these compounds in cancer treatment (Łakomska et al., 2008).

Herbicidal and Fungicidal Activities

Compounds derived from 2,5-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine showed promising herbicidal and fungicidal activities, as indicated in a 2006 study. The presence of a chiral center in these compounds seemed to enhance their bioactivities, suggesting potential applications in agriculture (De Long, 2006).

Organic Light-Emitting Properties

Research in 2008 introduced a derivative of2,5-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine that self-assembled into supramolecular microfibers with blue organic light-emitting properties. This was the first occurrence of molecular self-assembly of such derivatives, indicating potential applications in organic electronics and photonics (Liu et al., 2008).

Antimicrobial and Antiproliferative Effects

A 2022 study highlighted the antiproliferative and antimicrobial potential of copper(II) and zinc(II) complexes with triazolopyrimidine ligands. These complexes demonstrated efficacy against tumor cells and various bacterial and fungal strains, suggesting their application in medicinal chemistry (Argăseală et al., 2022).

Versatility in Agriculture and Medicinal Chemistry

A review from 2020 discussed the applications of [1,2,4]triazolo[1,5-a]pyrimidines in both agriculture and medicinal chemistry, emphasizing their role in antibacterial, antifungal, antiviral, antiparasitic, and anticancer treatments. This review underscores the significance of the [1,2,4]triazolo[1,5-a]pyrimidine nucleus in various scientific research fields (Pinheiro et al., 2020).

Synthesis and Applications in Herbicides

The synthesis of novel 2-(5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidine-2-thio)acetamides and their significant herbicidal activities were reported in 2006. This research demonstrates the potential of these derivatives in the development of new herbicides (Shen De-long, 2006)

Future Directions

The future directions for research on “2,5-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one” could involve further exploration of its synthesis, biological activities, and drug delivery aspects . For instance, further studies could investigate its potential as a therapeutic agent, given the biological activities observed for other triazolopyrimidine derivatives .

properties

IUPAC Name

2,5-dimethyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N4O/c1-4-3-6(12)11-7(8-4)9-5(2)10-11/h3H,1-2H3,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHALDIFKSJQPGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N2C(=N1)N=C(N2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one

CAS RN

51596-06-6
Record name 2,5-dimethyl-1,2,4-triazolo[1,5-a]pyrimidin-7-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.052.085
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
FF Silveira, JO de Souza, LVB Hoelz… - European Journal of …, 2021 - Elsevier
In this work, we designed and synthesized 35 new triazolopyrimidine, pyrazolopyrimidine and quinoline derivatives as P. falciparum inhibitors (3D7 strain). Thirty compounds exhibited …
Number of citations: 21 www.sciencedirect.com

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